molecular formula C12H11BrN2OS3 B11541780 N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No.: B11541780
M. Wt: 375.3 g/mol
InChI Key: BBSRPRAOCAIKNQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    N-(4-bromophenyl): This part of the molecule contains a bromine-substituted phenyl ring.

    3,5-bis(methylsulfanyl)-1,2-thiazole: Here, we have a thiazole ring with two methylsulfanyl (methylthio) groups attached at positions 3 and 5.

    4-carboxamide: The carboxamide group (CONH₂) is attached to the thiazole ring at position 4.

Preparation Methods

Synthetic Routes:

The synthesis of N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide involves several steps:

Industrial Production:

The industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis provides valuable insights.

Chemical Reactions Analysis

N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various reactions:

    Nucleophilic Substitution: As demonstrated in its synthesis, it participates in nucleophilic substitution reactions.

    Oxidation/Reduction: Explore its redox behavior.

    Substitution Reactions: Investigate its reactivity with different nucleophiles or electrophiles.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as an antiviral or antibacterial agent.

    Chemistry: Explore its role as a building block for more complex molecules.

    Industry: Consider its use in corrosion inhibitors or other industrial processes.

Mechanism of Action

The exact mechanism by which N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11BrN2OS3

Molecular Weight

375.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C12H11BrN2OS3/c1-17-11-9(12(18-2)19-15-11)10(16)14-8-5-3-7(13)4-6-8/h3-6H,1-2H3,(H,14,16)

InChI Key

BBSRPRAOCAIKNQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)SC)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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